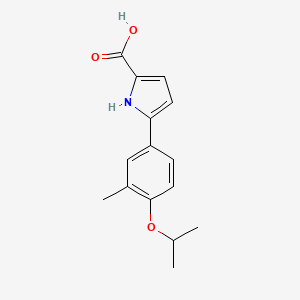![molecular formula C21H26N4 B2981036 N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896834-42-7](/img/structure/B2981036.png)
N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, including a cyclopentyl group, a methyl group, a phenyl group, and a propyl group. Its intricate structure makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions may produce reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential as a biological probe or inhibitor in biochemical studies. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine: This compound may have medicinal properties, such as serving as a lead compound for drug development. Its ability to modulate biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the biological context and the specific targets involved.
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Other substituted pyrazolopyrimidines
Uniqueness: N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific combination of substituents, which can influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-3-9-18-14-19(22-17-12-7-8-13-17)25-21(23-18)20(15(2)24-25)16-10-5-4-6-11-16/h4-6,10-11,14,17,22H,3,7-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUROSOQXTDWWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980953.png)
![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2980957.png)
![2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2980958.png)
![2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2980960.png)
![1-(3,5-dimethylpiperidin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2980963.png)
![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)


![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)
![2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B2980970.png)
![tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate](/img/structure/B2980973.png)
![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)
![5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2980975.png)
![Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2980976.png)
